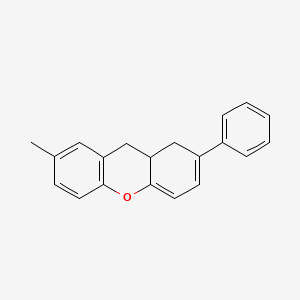
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a phenyl group at the 2nd position. Xanthenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the xanthene core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces dihydroxanthene derivatives.
科学的研究の応用
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Biology: Xanthenes exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: Due to their biological activities, xanthene derivatives are investigated for their potential use in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Xanthenes are used in the production of dyes, pigments, and fluorescent markers for various industrial applications.
作用機序
The mechanism of action of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. Xanthenes are known to inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This results in various cellular responses, including anti-inflammatory and bronchodilatory effects. Additionally, xanthenes can act as antagonists of adenosine receptors, contributing to their stimulant effects on the central nervous system.
類似化合物との比較
1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- can be compared with other similar compounds, such as:
Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.
Methylxanthines: Compounds like caffeine, theobromine, and theophylline, which are known for their stimulant effects and use in treating respiratory conditions.
Azaxanthones: Xanthene derivatives with nitrogen atoms in the aromatic rings, exhibiting enhanced solubility and biological activities.
The uniqueness of 1H-Xanthene, 9,9a-dihydro-7-methyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthene derivatives.
特性
CAS番号 |
61074-56-4 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC名 |
7-methyl-2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C20H18O/c1-14-7-9-19-17(11-14)13-18-12-16(8-10-20(18)21-19)15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3 |
InChIキー |
NDRPPGSAXCOMAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=CC=C(CC3C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


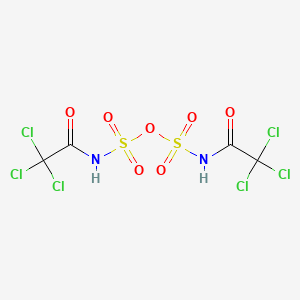
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
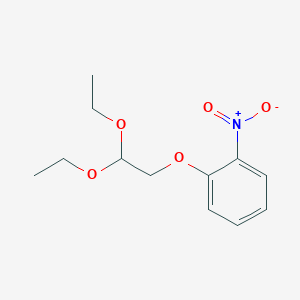
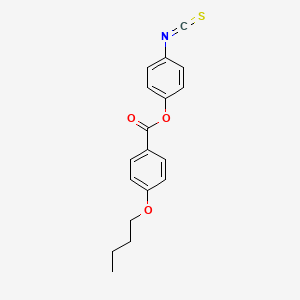
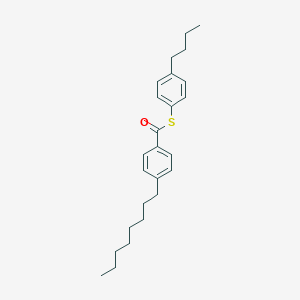


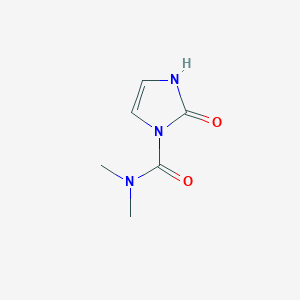
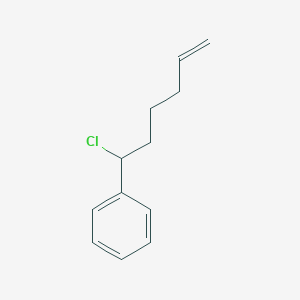
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)


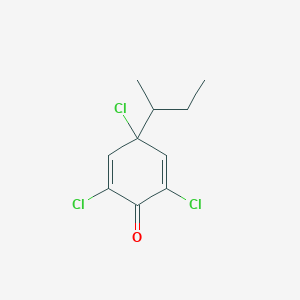
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
